Ethyl 4-(2-iodophenoxy)but-2-enoate
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Overview
Description
Ethyl 4-(2-iodophenoxy)but-2-enoate is an organic compound with the molecular formula C₁₂H₁₃IO₃ It is a derivative of butenoate, featuring an iodophenoxy group attached to the butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-iodophenoxy)but-2-enoate typically involves the reaction of 2-iodophenol with ethyl 4-bromobut-2-enoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 2-iodophenol attacks the electrophilic carbon of the ethyl 4-bromobut-2-enoate, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-iodophenoxy)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the but-2-enoate moiety to a single bond, yielding saturated derivatives.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 4-(2-iodophenoxy)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-iodophenoxy)but-2-enoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodophenoxy group can participate in halogen bonding, while the but-2-enoate moiety can undergo conjugate addition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Ethyl 4-(2-iodophenoxy)but-2-enoate can be compared with other similar compounds, such as:
Ethyl 4-(2-bromophenoxy)but-2-enoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 4-(2-chlorophenoxy)but-2-enoate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 4-(2-fluorophenoxy)but-2-enoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions with other molecules.
Properties
CAS No. |
881015-10-7 |
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Molecular Formula |
C12H13IO3 |
Molecular Weight |
332.13 g/mol |
IUPAC Name |
ethyl 4-(2-iodophenoxy)but-2-enoate |
InChI |
InChI=1S/C12H13IO3/c1-2-15-12(14)8-5-9-16-11-7-4-3-6-10(11)13/h3-8H,2,9H2,1H3 |
InChI Key |
ZPVOGNHELYLFIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCOC1=CC=CC=C1I |
Origin of Product |
United States |
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